tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate

Overview

Description

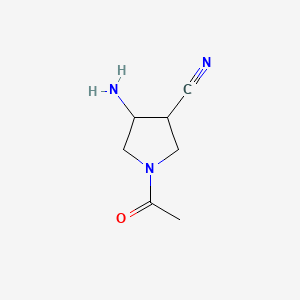

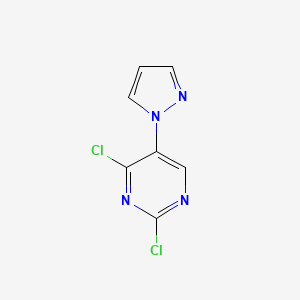

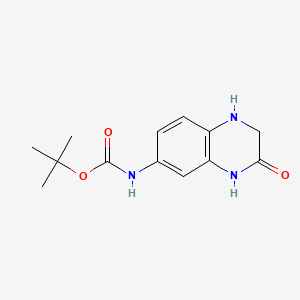

“tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate” is a complex organic compound. It likely contains an azetidine ring, which is a four-membered cyclic amine, along with sulfinyl, tert-butyl, and carboxylate functional groups .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the azetidine ring, along with the attached sulfinyl, tert-butyl, and carboxylate groups. The exact structure would depend on the specific locations of these groups on the azetidine ring .

Chemical Reactions Analysis

As an organic compound containing multiple functional groups, “tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate” could potentially undergo a variety of chemical reactions. These might include reactions at the sulfinyl group, the azetidine ring, or the carboxylate group .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of the polar sulfinyl and carboxylate groups might increase its solubility in polar solvents .

Scientific Research Applications

Synthesis and Chemical Intermediates

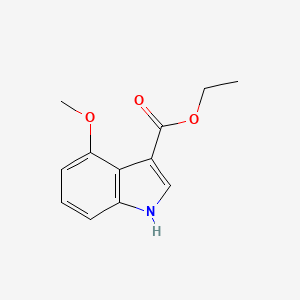

Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, a compound with structural similarities, plays a critical role as an intermediate in the synthesis of mTOR targeted PROTAC molecule PRO1. Using palladium-catalyzed Suzuki reactions, high yields of this compound have been achieved, illustrating its significance in complex molecule synthesis (Qi Zhang et al., 2022).

Crystallography and Molecular Structure

The crystal structure of tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate was reported, demonstrating the compound's mirror symmetry and the hexahydropyrimidine ring adopting a chair conformation. Such structural insights are crucial for understanding molecular interactions and designing new compounds (Yongkwan Dong et al., 1999).

Catalysis and Asymmetric Synthesis

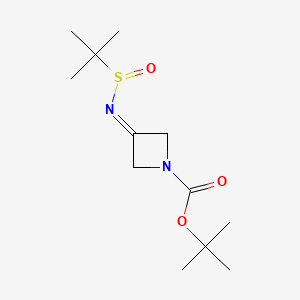

N-tert-Butanesulfinyl aldimines and ketimines, related to the target compound, serve as versatile intermediates for the asymmetric synthesis of amines. Their preparation involves condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, highlighting their utility in synthesizing a wide range of highly enantioenriched amines (J. Ellman et al., 2002).

Application in Medicinal Chemistry

Protected 3-haloazetidines, closely related to tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate, are synthesized on a gram-scale and used to prepare high-value azetidine-3-carboxylic acid derivatives. This process highlights the compound's significance as a building block in medicinal chemistry, offering a pathway to novel compounds that access chemical space complementary to piperidine ring systems (Y. Ji et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

The study of complex organic compounds like “tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate” is a vibrant area of research in organic chemistry. Future directions might include exploring its potential uses in various applications, such as in the synthesis of pharmaceuticals or materials, or studying its reactivity and behavior under various conditions .

properties

IUPAC Name |

tert-butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3S/c1-11(2,3)17-10(15)14-7-9(8-14)13-18(16)12(4,5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBIXWHPZPUSTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=NS(=O)C(C)(C)C)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718471 | |

| Record name | tert-Butyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-tert-butylsulfinyliminoazetidine-1-carboxylate | |

CAS RN |

1291487-32-5 | |

| Record name | tert-Butyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-Chloro-2-methoxyphenyl)-2-(10-(4-(2-hydroxyethyl)piperazine-1-carbonyl)-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B578484.png)

![3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B578488.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]aMino]-](/img/structure/B578491.png)

![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B578495.png)

![(3R,4S)-4-(3-tert-butylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B578497.png)